molecular formula C22H17ClFN3O3S B2642373 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1031574-83-0

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2642373
CAS No.: 1031574-83-0
M. Wt: 457.9
InChI Key: YVPHLQVEFWIDOZ-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

A study by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores various 6,5-heterocycles to improve metabolic stability, highlighting the importance of structural modifications in developing efficacious inhibitors with favorable pharmacokinetic properties (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

Research by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs focuses on vibrational spectra, electronic properties, and their potential use as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating the compound's utility in renewable energy applications (Mary et al., 2020).

Cytotoxic Activity of Sulfonamide Derivatives

Ghorab et al. (2015) investigated the synthesis of sulfonamide derivatives for anticancer activity, identifying compounds with potent effects against breast and colon cancer cell lines, which underscores the potential of such compounds in cancer therapy (Ghorab et al., 2015).

Synthesis and Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized acetamide derivatives showing significant anti-inflammatory activity, indicating the potential of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3S/c1-14-7-9-17(12-19(14)24)25-21(28)13-27-26-22(15-5-3-2-4-6-15)18-11-16(23)8-10-20(18)31(27,29)30/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPHLQVEFWIDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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